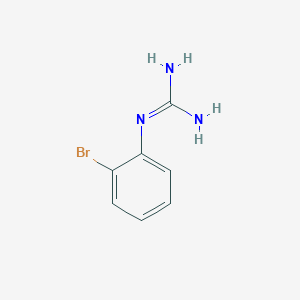
1-(2-Bromophenyl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(2-Bromophenyl)guanidine” is a compound with the molecular formula C7H8BrN3 . It has an average mass of 214.063 Da and a monoisotopic mass of 212.990158 Da . It is a derivative of guanidine, a strong organic base that plays a crucial role in the metabolism of living organisms .
Synthesis Analysis
The synthesis of guanidines, including “1-(2-Bromophenyl)guanidine”, is generally grouped into two main strategies. The first is based mainly on stoichiometric reactions involving reagents named “guanidylating agents”, considered the “classical guanidine synthesis”. The other is the catalytic way to access substituted guanidines .
Molecular Structure Analysis
Guanidines, including “1-(2-Bromophenyl)guanidine”, have a unique structure that allows them to exist as neutral (guanidine), cationic (guanidinium), and anionic (guanidinate) compounds . They present at the same time an aminal and an imine function, which helps understand its nucleophilic and electrophilic simultaneous character .
Chemical Reactions Analysis
Guanidines are considered one of the most interesting organic molecules given their structural features and chemical properties . The aminal function is responsible for the N-nucleophilic character, and for alkylation and acylation reactions. The electrophile character accounted by the imine function is important in catalytic systems and in cases of compounds with strong nucleophilic properties .
Physical And Chemical Properties Analysis
“1-(2-Bromophenyl)guanidine” is a solid with a molecular weight of 214.06 g/mol. Guanidine has the strongest basicity among other basic compounds of nitrogen, specifically molecules with N linked to carbon such as amines and pyridines .
Applications De Recherche Scientifique
Biological Applications
Guanidines, including 1-(2-Bromophenyl)guanidine, have found application in a diversity of biological activities . They play a crucial role in the metabolism of living organisms . Some biological applications of guanidines include DNA minor groove binders, kinase inhibitors, and α2-noradrenaline receptors antagonists .
Synthesis of Guanidines
The synthesis of guanidines is a significant field of study. The preparation of acyclic guanidines involves the reaction of an amine with an activated guanidine precursor followed by the deprotection to yield the corresponding free guanidine . Thiourea derivatives as guanidylating agents have been widely used as guanidine precursors .
Organocatalysis
Guanidine-containing chiral organocatalysts have attracted considerable attention due to their ease of synthesis and high enantioselective catalytic activities . They have versatile functions such as efficient and selective catalytic properties that attribute toward their important roles in the construction of complex and enantiopure molecular skeletons .
Superbases
The synthesis of bicyclic guanidine-containing compounds has received considerable attention due to their unique properties as superbases . These compounds have applications in organocatalysis .
Biocidal Agents
Owing to their unique properties and simple synthesis, the guanidine derivatives are used as synthetic drugs and biocidal agents .
Ligands
Guanidine derivatives are also used as ligands . A ligand is an ion or molecule that binds to a central atom to form a coordination complex.
Sweeteners
Interestingly, guanidine derivatives are also used as sweeteners . This is due to their ability to interact with the sweet taste receptors on the human tongue.
Pharmaceutical Science
The synthesis of enantiomerically pure molecules having multiple chiral centers is one of the ultimate goals in organic chemistry due to their importance in pharmaceutical science . Guanidine-containing chiral organocatalysts have become an interesting research field for chiral molecule synthesis .
Mécanisme D'action
Target of Action
1-(2-Bromophenyl)guanidine, like other guanidine derivatives, has been found to have potential against various parasites . The primary targets of this compound are likely to be the parasites themselves, particularly those of the Leishmania genus . These parasites cause a collection of diseases known as leishmaniasis, which pose a significant public health issue .
Mode of Action
For instance, some guanidine derivatives have been found to permeabilize the membranes of parasites, promoting apoptosis . This suggests that 1-(2-Bromophenyl)guanidine may also interact with its targets by affecting their cell membranes.
Biochemical Pathways
Guanidine and its derivatives are known to have diverse effects on biochemical pathways . For instance, they can form highly polar regions of protein molecules or strong intermolecular hydrogen bonds . This suggests that 1-(2-Bromophenyl)guanidine may also affect various biochemical pathways, potentially leading to downstream effects such as cell death.
Pharmacokinetics
Studies on similar guanidine derivatives suggest that these compounds can have various adme (absorption, distribution, metabolism, and excretion) properties . For instance, some guanidine derivatives have been found to have high peak concentrations and areas under the concentration-time curve in the ileal content of broilers . These properties can impact the bioavailability of the compound, affecting its efficacy.
Result of Action
For instance, some guanidine derivatives have been found to have potent activity against parasites, which may be responsible for cell membrane destruction . This suggests that 1-(2-Bromophenyl)guanidine may also have similar effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(2-Bromophenyl)guanidine. For instance, factors such as temperature, nutrients, and light can affect the production of guanidine alkaloids in marine sponges . Similarly, environmental factors may also influence the action of 1-(2-Bromophenyl)guanidine.
Safety and Hazards
Orientations Futures
Guanidine and its derivatives, including “1-(2-Bromophenyl)guanidine”, have found application in a diversity of biological activities due to their unique properties and simple synthesis . They are used as synthetic drugs and biocidal agents, catalysts, ligands, and sweeteners. Furthermore, the guanidine derivatives serve as a basis for the creation of modern smart materials .
Propriétés
IUPAC Name |
2-(2-bromophenyl)guanidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN3/c8-5-3-1-2-4-6(5)11-7(9)10/h1-4H,(H4,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXARZGKLZBBOQT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=C(N)N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60607054 |
Source


|
| Record name | N''-(2-Bromophenyl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60607054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromophenyl)guanidine | |
CAS RN |
123375-81-5 |
Source


|
| Record name | N''-(2-Bromophenyl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60607054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B51257.png)
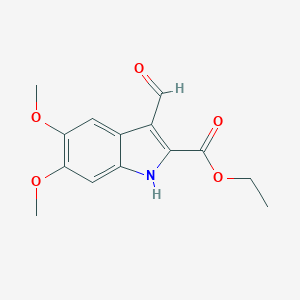
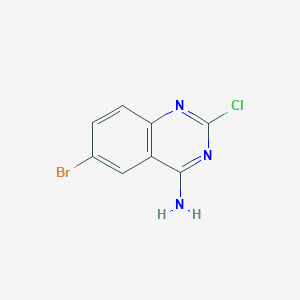
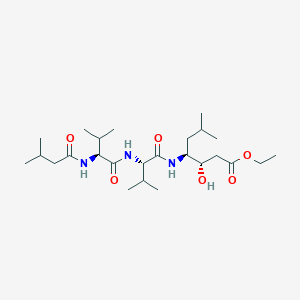

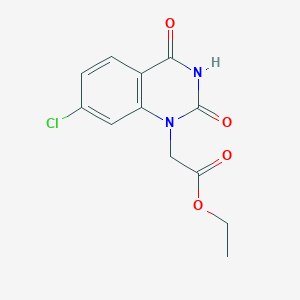
![2-[Acetyl(methyl)amino]butanoic acid](/img/structure/B51279.png)




![6-Acetylbicyclo[4.2.0]oct-4-en-3-one](/img/structure/B51289.png)
